molecular formula C14H9NO2 B1270156 4-(2-Formylphenoxy)benzonitrile CAS No. 478043-88-8

4-(2-Formylphenoxy)benzonitrile

Cat. No.: B1270156
CAS No.: 478043-88-8
M. Wt: 223.23 g/mol
InChI Key: PHXACBMAMQKNJM-UHFFFAOYSA-N
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Description

4-(2-Formylphenoxy)benzonitrile is a benzonitrile derivative featuring a formylphenoxy substituent at the para position. For instance, analogous derivatives like 4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS: 906673-54-9) are synthesized via nucleophilic aromatic substitution or coupling reactions involving bromo- or hydroxy-precursors . The formyl group (–CHO) on the phenoxy ring enhances reactivity, making it a versatile intermediate for further functionalization, such as condensation or Schiff base formation.

Properties

IUPAC Name

4-(2-formylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-9-11-5-7-13(8-6-11)17-14-4-2-1-3-12(14)10-16/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXACBMAMQKNJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363118
Record name 4-(2-formylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478043-88-8
Record name 4-(2-formylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Formylphenoxy)benzonitrile typically involves the reaction of 2-hydroxybenzaldehyde with 4-cyanophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(2-Formylphenoxy)benzonitrile can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.

Major Products:

    Oxidation: 4-(2-Carboxyphenoxy)benzonitrile

    Reduction: 4-(2-Hydroxyphenoxy)benzonitrile

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-(2-Formylphenoxy)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Formylphenoxy)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The formyl group can participate in reactions with nucleophiles, while the nitrile group can undergo hydrolysis or reduction, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

4-(4-Bromo-3-formylphenoxy)benzonitrile

  • Structure: Contains a bromine atom at the 4-position and a formyl group at the 3-position on the phenoxy ring.
  • Physical Properties :
    • Molecular weight: 302.12 g/mol
    • Melting point: 109–111°C
  • Reactivity : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki), while the formyl group enables condensation with amines or hydrazides.
  • Applications : Used as an intermediate in pharmaceuticals, such as crisaborole synthesis .

Comparison :

  • 4-(2-Formylphenoxy)benzonitrile lacks bromine, reducing molecular weight and toxicity. Its formyl group remains reactive but may exhibit lower steric hindrance compared to the bromo derivative.

4-(2-Phenylthiazol-4-yl)benzonitrile

  • Structure : Features a thiazole ring substituted with a phenyl group at the 4-position of the benzonitrile core .
  • Synthesis : Formed via Hantzsch thiazole synthesis using 4-(2-bromoacetyl)benzonitrile and thiobenzamide.
  • Applications: Potential biological activity as a sortase A inhibitor .

Comparison :

(Z)-4-(1-Cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile

  • Structure : Contains a conjugated vinyl linker between the benzonitrile core and a methylfuran group .
  • Properties: Exhibits nonlinear optical (NLO) activity due to extended π-conjugation.
  • Applications : Used in composite materials for optoelectronics .

Comparison :

  • The vinyl and furan groups in this compound enhance NLO properties, while this compound’s phenoxy bridge limits conjugation, making it less suitable for optical applications but more adaptable as a synthetic intermediate.

2-(4-(4-Cyanostyryl)styryl)benzonitrile

  • Structure : Features two styryl groups extending conjugation .
  • Properties : Fluorescent brightener with applications in textiles.
  • Molecular Weight : Higher due to extended aromaticity.

Comparison :

Key Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Key Applications
This compound* ~225 (estimated) Formyl, phenoxy, nitrile N/A Synthetic intermediate
4-(4-Bromo-3-formylphenoxy)benzonitrile 302.12 Bromo, formyl, nitrile 109–111 Pharmaceutical intermediate
4-(2-Phenylthiazol-4-yl)benzonitrile 263.31 Thiazole, nitrile N/A Biological activity
(Z)-4-(1-Cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile 263.27 Vinyl, furan, nitrile N/A NLO materials
2-(4-(4-Cyanostyryl)styryl)benzonitrile 330.38 Styryl, nitrile N/A Fluorescent brighteners

*Estimated based on structural analogs.

Biological Activity

4-(2-Formylphenoxy)benzonitrile, with the chemical structure characterized by a formyl group and a benzonitrile moiety, has garnered attention in recent years for its potential biological activities. This compound is part of a broader class of phenolic compounds that have shown various pharmacological effects, including anti-cancer properties, anti-inflammatory effects, and antimicrobial activities.

  • Chemical Formula : C14_{14}H11_{11}NO\
  • CAS Number : 478043-88-8
  • Molecular Weight : 225.25 g/mol

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The mechanisms through which it operates include:

  • Inhibition of Cell Proliferation : Research has shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, in vitro studies on breast cancer cell lines demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anti-cancer agent.
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, which is crucial for eliminating malignant cells. The activation of apoptotic pathways was confirmed through assays measuring caspase activity.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were evaluated using various in vitro models. Key findings include:

  • Cytokine Inhibition : This compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential to modulate inflammatory responses.
  • Cell Migration : Studies have shown that it inhibits the migration of inflammatory cells, which is a critical factor in chronic inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound revealed:

  • Bacterial Inhibition : The compound demonstrated activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli.

Study 1: Anticancer Activity in Breast Cancer Models

A study published in Cancer Research evaluated the effects of this compound on MDA-MB-231 breast cancer cells. Results showed:

  • A reduction in cell viability by approximately 60% at a concentration of 50 µM after 48 hours.
  • Induction of apoptosis was confirmed through flow cytometry analysis, indicating an increase in Annexin V-positive cells.

Study 2: Anti-inflammatory Mechanism

In a study assessing the anti-inflammatory effects, researchers treated RAW264.7 macrophages with this compound. Key outcomes included:

  • A significant decrease (up to 70%) in IL-6 production at concentrations ranging from 10 µM to 100 µM.
  • Inhibition of NF-kB activation was observed, suggesting a mechanism that involves modulation of transcription factors involved in inflammation.

Data Summary Table

Biological ActivityMechanismObserved Effect
AnticancerCell proliferation inhibitionReduced viability by up to 60%
Apoptosis inductionIncreased Annexin V-positive cells
Anti-inflammatoryCytokine inhibitionDecreased IL-6 by up to 70%
Cell migration inhibitionReduced migration in activated macrophages
AntimicrobialBacterial inhibitionEffective against S. aureus and E. coli

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